molecular formula C17H21FN2O3 B2911198 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea CAS No. 1421522-48-6

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2911198
CAS No.: 1421522-48-6
M. Wt: 320.364
InChI Key: ICIWUIPVEJTREZ-UHFFFAOYSA-N
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Description

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a furan ring, a hydroxypropyl group, and a fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the furan derivative.

    Attachment of the Fluorobenzyl Moiety: The fluorobenzyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorobenzyl halide and a suitable catalyst.

    Formation of the Urea Derivative: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a tetrahydrofuran derivative.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Biological Studies: It can be used to study the interaction of urea derivatives with biological targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological macromolecules, while the fluorobenzyl moiety can enhance binding affinity through hydrophobic interactions. The furan ring can participate in π-π stacking interactions, contributing to the overall binding and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-benzylurea: Lacks the fluorine atom, which may affect its binding affinity and activity.

    1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea: Contains a chlorine atom instead of fluorine, which may alter its chemical properties and reactivity.

Uniqueness

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea is unique due to the presence of the fluorobenzyl group, which can enhance its binding affinity and specificity towards certain biological targets. The combination of the furan ring, hydroxypropyl group, and fluorobenzyl moiety provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

1-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c1-11-9-15(12(2)23-11)16(21)7-8-19-17(22)20-10-13-3-5-14(18)6-4-13/h3-6,9,16,21H,7-8,10H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIWUIPVEJTREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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